
4-Methyl-1,2-cyclohexanedimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2-cyclohexanedimethanol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it has two hydroxyl (OH) groups attached to a cyclohexane ring. This compound is known for its applications in the production of various polymers and resins, making it a valuable chemical in industrial processes.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dimethyl Terephthalate (DMT): One common method involves the catalytic hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield this compound.
Hydrogenation of Bis(2-hydroxyethylene terephthalate) (BHET): Another method involves the hydrogenation of BHET obtained from waste poly(ethylene terephthalate) (PET).
Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of dimethyl terephthalate using a copper chromite catalyst. This method is favored due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2-cyclohexanedimethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
Wirkmechanismus
The mechanism by which 4-Methyl-1,2-cyclohexanedimethanol exerts its effects is primarily through its ability to form stable chemical bonds with other molecules. The hydroxyl groups on the compound allow it to participate in various chemical reactions, leading to the formation of polymers and other complex structures. These interactions are crucial in its applications in polymer chemistry and materials science .
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on different carbon atoms.
4-Methylcyclohexanemethanol: A related compound with a single hydroxyl group and a methyl group on the cyclohexane ring.
Uniqueness: 4-Methyl-1,2-cyclohexanedimethanol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain polymers and resins, where the precise positioning of functional groups is crucial for the desired material properties .
Eigenschaften
CAS-Nummer |
19491-64-6 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3 |
InChI-Schlüssel |
VLTRIBKOTVZSAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-methylphenyl)-N-[(E)-1-naphthylmethylidene]-1-piperazinamine](/img/structure/B11961994.png)

![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)
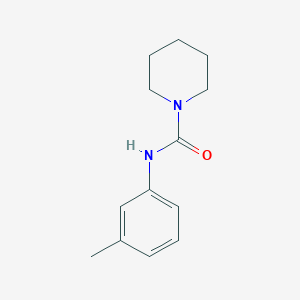
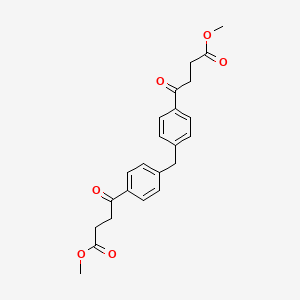
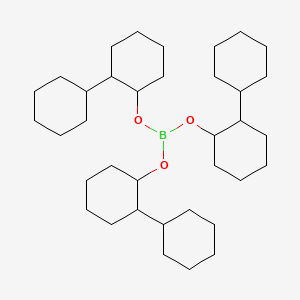
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![7,7-Dichloro-2,3,4,5-tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11962035.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)
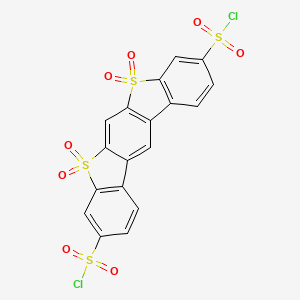
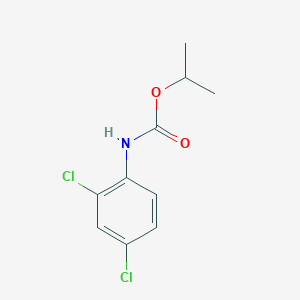

![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
